![molecular formula C28H32N4O3S B11085893 {4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11085893.png)
{4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound {4-METHYL-3-[(4-PHENYLPIPERAZINO)SULFONYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE is a complex organic molecule that features a piperazine ring system Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-METHYL-3-[(4-PHENYLPIPERAZINO)SULFONYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions and the use of high-throughput screening can further streamline the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound {4-METHYL-3-[(4-PHENYLPIPERAZINO)SULFONYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized to form N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated aromatic rings.
Scientific Research Applications
The compound {4-METHYL-3-[(4-PHENYLPIPERAZINO)SULFONYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-METHYL-3-[(4-PHENYLPIPERAZINO)SULFONYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and selectivity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
The uniqueness of {4-METHYL-3-[(4-PHENYLPIPERAZINO)SULFONYL]PHENYL}(4-PHENYLPIPERAZINO)METHANONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C28H32N4O3S |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
[4-methyl-3-(4-phenylpiperazin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C28H32N4O3S/c1-23-12-13-24(28(33)31-16-14-29(15-17-31)25-8-4-2-5-9-25)22-27(23)36(34,35)32-20-18-30(19-21-32)26-10-6-3-7-11-26/h2-13,22H,14-21H2,1H3 |
InChI Key |
ZPHATADRWQPYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.